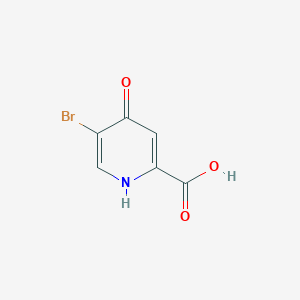
5-Bromo-4-hydroxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-hydroxypicolinic acid (BHPA) is an organic compound that is widely used in different fields of research and industry due to its unique physical, chemical, and biological properties. It is a derivative of picolinic acid, which is an organic compound with a carboxylic acid (COOH) substituent at the 2-position .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, one study exploited the ambident electrophilic character of the 5-bromo-2-hydroxychalcones and the binucleophilic nature of 2-aminothiophenol to construct the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. The asymmetric unit is made of one neutral 5-bromopicolinic acid molecule and one water molecule . All of the atoms are nearly co-planar, except the carboxyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 218.006. The related compound, 5-Hydroxypicolinic acid, has a density of 1.485 g/cm3, a boiling point of 616.2ºC at 760 mmHg, and a melting point of 260-264 .科学的研究の応用
1. Proton-Related Reactions and Chelation Behavior
5-Bromo-4-hydroxypicolinic acid has been studied for its proton-related reactions and chelation behavior. A Density Functional Theory investigation revealed insights into the kinetics and thermodynamics of proton-related reactions in hydroxypicolinic acids. These compounds, including 5-hydroxypicolinate, show a preference for complexation with certain metals like copper(II), indicating potential applications in metal chelation and coordination chemistry (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
2. Electrophilic Substitution Studies
Research on the electrophilic substitution reactions of 5-hydroxypicolinic acid, a closely related compound, has shown specific outcomes like the formation of 6-substituted derivatives. These studies contribute to understanding the chemical behavior of this compound under various reaction conditions, potentially useful in synthetic chemistry (Smirnov et al., 1976).
3. Structural Analysis in Cobalt(II) Complexes
This compound's structural behavior in metal complexes has been explored. For example, cobalt(II) complexes with 6-hydroxypicolinic acid were synthesized and characterized, providing insights into how similar hydroxypicolinic acids, like this compound, might interact in complex metal coordination environments (Kukovec et al., 2008).
4. Microbial Degradation and Transformation
The microbial degradation of pyridine derivatives like 5-hydroxypicolinic acid has been studied, providing a foundation for understanding the microbial catabolism of similar compounds. This research can inform the development of biodegradation or bioremediation processes involving this compound and its derivatives (Qiu et al., 2017).
5. Antioxidant Activity in Marine Algae Derivatives
Research on bromophenols isolated from marine red algae, which includes compounds structurally similar to this compound, has highlighted their potent antioxidant activities. This suggests potential applications of this compound in antioxidant-rich formulations for food preservation or health supplements (Li et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
5-Bromo-4-hydroxypicolinic acid, a derivative of picolinic acid, has been found to act as an organic ligand to form metal-organic complexes . The primary targets of this compound are therefore the metal ions in these complexes. These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound interacts with its targets (metal ions) through a process known as chelation. In this process, the compound forms a ring-like structure with the metal ion at the center, effectively binding the ion and altering its chemical behavior . This interaction can result in changes to the metal ion’s reactivity, solubility, and overall biological activity.
Biochemical Pathways
For instance, metal ions are often key components of enzymes, so the compound’s chelating ability could potentially affect enzymatic activity and thus alter various biochemical pathways .
Pharmacokinetics
Picolinic acid is known to be soluble in water , which could potentially enhance the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it targets. By chelating these ions, the compound can influence their biological activity, potentially leading to changes in cellular processes such as signal transduction, gene expression, and enzymatic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents in the environment could potentially compete with the compound for metal ions, affecting its action. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to form chelates .
生化学分析
Cellular Effects
Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects
Molecular Mechanism
It’s known that picolinic acid can act as a chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway , but it’s unclear if 5-Bromo-4-hydroxypicolinic acid is involved in this or other metabolic pathways.
特性
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-2-8-4(6(10)11)1-5(3)9/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBBESLGDSBWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-04-4 |
Source


|
| Record name | 5-bromo-4-hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
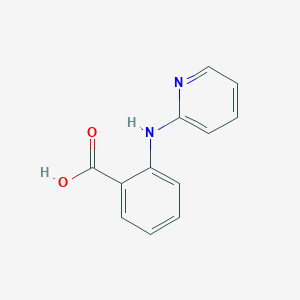
![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)
![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)
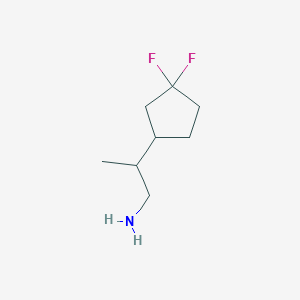


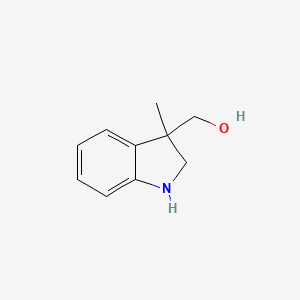
![N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2359122.png)
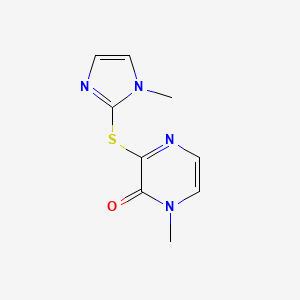
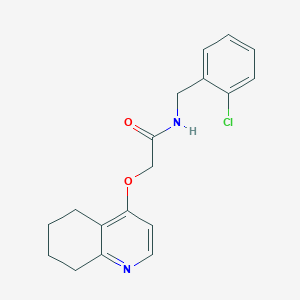
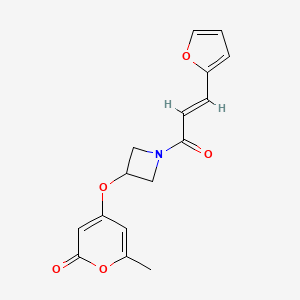

![2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2359128.png)
